(-)-Isocorypalmine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Chemical Properties:

Tetrahydrocolumbamine is a naturally occurring berberine alkaloid found in various plant species, including Corydalis species and Jateorhiza palmatiloba (formerly Stephania tetrandra) [, ]. It has the chemical formula C20H23NO4 and a molecular weight of 341.4 Da [].

Dopamine Receptor Ligand:

Research suggests that tetrahydrocolumbamine interacts with dopamine receptors, specifically displaying affinity for the dopamine D2 receptor subtype []. This interaction implies a potential role in regulating dopamine signaling pathways, which are crucial for various functions in the central nervous system, including movement, reward, and motivation [].

Enzyme Substrate:

Studies have identified the enzyme CYP719A21 as capable of metabolizing tetrahydrocolumbamine. This enzyme exhibits high affinity and specificity for tetrahydrocolumbamine, suggesting a potential role in its biological processing within the body []. Further research is needed to understand the specific functions and implications of this metabolic pathway.

Ongoing Research:

The current understanding of tetrahydrocolumbamine's biological activity and potential applications is limited. Ongoing scientific research is exploring its potential roles in various areas, including:

- Neurological disorders: Studies are investigating the potential effects of tetrahydrocolumbamine on neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, due to its interaction with dopamine receptors [].

- Pain management: Research is exploring the potential analgesic (pain-relieving) properties of tetrahydrocolumbamine, again linked to its interaction with dopamine signaling pathways [].

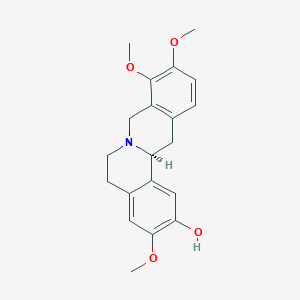

(-)-Isocorypalmine is an isoquinoline alkaloid primarily derived from the plant Corydalis yanhusuo. It is recognized for its complex structure and diverse biological activities. This compound is a mono-demethylated derivative of tetrahydropalmatine, which enhances its pharmacological profile. The chemical formula of (-)-Isocorypalmine is C₁₉H₂₃N₃O, and it has a molecular weight of 307.41 g/mol. The compound has garnered attention for its role as a dopamine receptor ligand, particularly in modulating various neurochemical pathways.

- There is currently limited information on the safety profile of isolated THC.

- As a berberine alkaloid, it might share some toxicological properties with other berberines, which can cause stomach upset in high doses [].

- It is important to note that research on isolated THC is separate from research on goldenseal or Corydalis species, which may contain other potentially harmful alkaloids [].

- Protonation: As a weak base, it can be protonated under acidic conditions.

- Alkylation: It can undergo alkylation reactions, forming more complex structures.

- Acylation: This reaction can modify the compound, enhancing its biological activity.

- Condensation: (-)-Isocorypalmine can react with carbonyl compounds, leading to the formation of new derivatives.

These reactions are crucial for synthesizing analogs that may exhibit enhanced or altered pharmacological properties.

(-)-Isocorypalmine exhibits a range of biological activities, making it a subject of significant research interest:

- Dopamine Receptor Modulation: It acts as a partial agonist at the D1 receptor and an antagonist at D2 and D3 receptors, influencing dopaminergic signaling pathways .

- Anti-addiction Effects: Studies have shown that (-)-Isocorypalmine can reduce behavioral sensitization and the rewarding effects of cocaine in animal models .

- Neuroprotective Properties: The compound has demonstrated potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory and Analgesic Effects: It has been reported to possess anti-inflammatory and analgesic properties, contributing to pain relief and inflammation reduction .

The synthesis of (-)-Isocorypalmine can be achieved through various methods:

- Isolation from Natural Sources: It is commonly isolated from the plant Corydalis yanhusuo, where it occurs naturally.

- Chemical Synthesis: A notable synthetic route involves the use of tetrahydropalmatine as a precursor. The synthesis typically includes steps such as demethylation and structural modification to yield (-)-Isocorypalmine .

These methods highlight the compound's accessibility both from natural sources and through synthetic chemistry.

(-)-Isocorypalmine has several applications in pharmacology and medicinal chemistry:

- Drug Development: Its unique interaction with dopamine receptors makes it a candidate for developing treatments for addiction and other neurological disorders.

- Research Tool: As a dopamine receptor ligand, it serves as a valuable tool in neuroscience research to study dopaminergic systems .

- Potential Therapeutic Agent: Given its anti-inflammatory and analgesic properties, it may find applications in pain management therapies.

Studies on (-)-Isocorypalmine have focused on its interactions with various neurotransmitter systems:

- Dopamine Receptors: Research indicates that (-)-Isocorypalmine modulates D1, D2, and D3 receptor activity, affecting dopaminergic signaling pathways. It acts as an antagonist at D2 and D3 receptors while being a partial agonist at D1 .

- Behavioral Studies: Animal studies have demonstrated its ability to alter cocaine-induced behaviors, indicating its potential role in addiction treatment .

These interactions underscore the compound's significance in pharmacological research.

Several compounds share structural similarities or pharmacological activities with (-)-Isocorypalmine. Here are some notable examples:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Tetrahydropalmatine | Isoquinoline Alkaloid | Dopamine receptor modulator |

| Berberine | Isoquinoline Alkaloid | Antimicrobial, anti-inflammatory |

| Palmatine | Isoquinoline Alkaloid | Antioxidant, neuroprotective |

| Stepholidine | Isoquinoline Alkaloid | Dopamine receptor modulator |

Uniqueness of (-)-Isocorypalmine

What sets (-)-Isocorypalmine apart from these similar compounds is its specific profile as a partial agonist at the D1 receptor while acting as an antagonist at D2 and D3 receptors. This dual action may provide unique therapeutic benefits not observed in other isoquinoline alkaloids.

(-)-Isocorypalmine possesses the molecular formula C₂₀H₂₃NO₄ with a molecular weight of 341.4 grams per mole. The compound exhibits a complex tetracyclic framework characteristic of the tetrahydroprotoberberine alkaloid class, featuring a distinctive isoquinolino[2,1-b]isoquinolin structural motif. The systematic nomenclature identifies the compound as (13aS)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol, which precisely describes its stereochemical configuration and substitution pattern.

The stereochemical characteristics of (-)-isocorypalmine are particularly noteworthy, as the compound contains a single stereogenic center located at the C-13a position. This stereocenter adopts the S-configuration, which distinguishes (-)-isocorypalmine from its enantiomeric counterpart (+)-isocorypalmine. The absolute configuration has been conclusively established through various spectroscopic methods and correlation studies with known compounds. Crystallographic studies have provided detailed insights into the three-dimensional arrangement of atoms within the molecule, confirming the spatial orientation of substituents and the overall molecular geometry.

The molecular structure features three methoxy groups positioned at C-3, C-9, and C-10, along with a hydroxyl group at C-2. These functional groups contribute significantly to the compound's chemical properties and biological activity. The methoxy substituents are crucial for maintaining the compound's stability and influencing its pharmacological profile. The InChI key for (-)-isocorypalmine is KDFKJOFJHSVROC-MRXNPFEDSA-N, which serves as a unique identifier for computational and database applications.

Spectroscopic Properties and Physical Characteristics

(-)-Isocorypalmine exhibits characteristic spectroscopic properties that facilitate its identification and structural elucidation. The compound demonstrates specific optical rotation values, with the (-)-enantiomer showing negative optical rotation under standard measurement conditions. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts corresponding to the various functional groups present in the molecule. The aromatic protons display characteristic downfield shifts, while the aliphatic protons of the tetrahydroisoquinoline rings appear in their expected chemical shift ranges.

The compound crystallizes as colorless crystals with a melting point range of 239-241°C, indicating high thermal stability. Physical properties include moderate solubility in organic solvents such as chloroform and ethyl acetate, with limited solubility in water due to its hydrophobic nature. The predicted boiling point is approximately 501.2°C, and the compound exhibits a predicted pKa value of 10.18, indicating basic properties characteristic of tertiary amines.

Binding Affinity Data Table

| Receptor Subtype | Ki Value (nanomolar) | Receptor Expression Level |

|---|---|---|

| D1 (High) | 6.2 ± 0.1 | 5.0 ± 0.2 pmol/mg protein |

| D1 (Moderate) | 5.1 ± 1.3 | 1.4 ± 0.2 pmol/mg protein |

| D1 (Low) | 5.3 ± 0.6 | 0.093 ± 0.005 pmol/mg protein |

| D2 | 41.8 ± 1.8 | Not specified |

| D3 | 37.3 ± 3.4 | Not specified |

| D4 | 77.4 ± 17.5 | Not specified |

| D5 | 9.5 ± 1.4 | Not specified |

Data from competitive inhibition studies using [³H]SCH23390 for D1 and D5 receptors, and [³H]methylspiperone for D2, D3, and D4 receptors in HEK293 cells [1]

In Vitro Biochemical Assays (cAMP, GTPγS)

Cyclic Adenosine Monophosphate Assays

(-)-Isocorypalmine demonstrates functional activity at D1-like receptors through stimulation of adenylyl cyclase and subsequent cyclic adenosine monophosphate formation [1]. The compound functions as a partial agonist at both D1 and D5 receptors, with potency and efficacy parameters that vary depending on receptor expression levels [1]. At high D1 receptor expression levels, (-)-isocorypalmine exhibits an EC50 value of 39 nanomolar with a maximal efficacy of 85% relative to dopamine [1].

When D1 receptor expression is reduced to moderate levels, the compound shows decreased potency with an EC50 of 263 nanomolar and significantly reduced efficacy of 34% compared to dopamine [1]. At low receptor expression levels, (-)-isocorypalmine demonstrates no detectable activity at concentrations up to 10 micromolar [1]. For the D5 receptor, the compound displays an EC50 of 20 nanomolar with 65% efficacy relative to dopamine [1].

Functional Activity Data Table for D1-like Receptors

| Receptor | Expression Level | EC50 (nanomolar) | Emax (% of dopamine) |

|---|---|---|---|

| D1 | High | 39 ± 9 | 85 ± 3* |

| D1 | Moderate | 263 ± 68 | 34 ± 5** |

| D1 | Low | No Activity | No Activity |

| D5 | Standard | 20 ± 4 | 65 ± 10* |

| Dopamine (D1 High) | High | 0.8 ± 0.1 | 100 |

| Dopamine (D1 Moderate) | Moderate | 28 ± 7 | 100 |

| Dopamine (D5) | Standard | 2 ± 1 | 100 |

Significant difference from dopamine (p < 0.05), *Significant difference from dopamine (p < 0.01)* [1]

Guanosine Triphosphate γS Binding Assays

For D2-like receptors, which couple to Gi proteins, [³⁵S]GTPγS binding assays were employed to assess functional activity [1]. (-)-Isocorypalmine at 10 micromolar concentrations demonstrated no intrinsic agonist activity at D2, D3, or D4 receptors, as evidenced by the absence of enhanced [³⁵S]GTPγS binding [1]. Antagonist activity was confirmed through rightward shifts in dopamine dose-response curves when (-)-isocorypalmine was present at 1 micromolar concentrations, without affecting maximal responses [1].

The compound produced competitive antagonism at all three D2-like receptor subtypes, indicating its role as a functional antagonist at these sites [1]. The antagonist activity demonstrates that (-)-isocorypalmine can effectively block dopamine-induced G protein activation at D2, D3, and D4 receptors without displaying any intrinsic agonist properties [1].

Partial Agonist/Antagonist Dual Activity

(-)-Isocorypalmine exhibits a unique dual pharmacological profile characterized by partial agonist activity at D1-like receptors and antagonist activity at D2-like receptors [1] [2]. This functional selectivity represents a pharmacologically distinct mechanism that differentiates (-)-isocorypalmine from conventional dopamine receptor ligands [3]. The compound's partial agonist properties at D1 and D5 receptors enable it to provide functional activation while maintaining a ceiling effect that prevents excessive receptor stimulation [1].

The partial agonist activity demonstrates receptor reserve dependency, where higher receptor expression levels result in greater intrinsic activity [1]. This phenomenon suggests that (-)-isocorypalmine can function as a stabilizing agent for dopaminergic neurotransmission, providing activation when endogenous dopamine levels are low while preventing excessive stimulation when receptor density is high [10]. The dual activity profile positions (-)-isocorypalmine within the therapeutic framework of compounds that can modulate dopaminergic tone in both directions depending on physiological conditions [10].

The antagonist activity at D2-like receptors occurs without inverse agonist properties, as demonstrated by the rightward shift in dopamine dose-response curves without reduction in maximal response [1]. This competitive antagonism indicates that (-)-isocorypalmine can effectively block dopamine binding and subsequent G protein activation at D2, D3, and D4 receptors [1]. The combination of D1 partial agonism and D2 antagonism creates a pharmacological profile that may normalize dopaminergic signaling across different brain regions [1] [2].

σ Receptor Binding and Selectivity

(-)-Isocorypalmine demonstrates significant binding affinity for sigma receptors, particularly showing selectivity for the sigma-2 receptor subtype over sigma-1 receptors [13]. The compound exhibits high affinity for sigma-2 receptors with Ki values of approximately 1 nanomolar, representing one of the most potent sigma-2 receptor ligands identified within the tetrahydroprotoberberine alkaloid series [13]. This high affinity translates to approximately 100-fold selectivity for sigma-2 over sigma-1 receptors [13].

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), represents a distinct pharmacological target from sigma-1 receptors [13] [15]. (-)-Isocorypalmine's interaction with sigma-2 receptors occurs through binding to specific recognition sites that differ from those utilized by sigma-1 selective ligands [13]. The compound's binding profile suggests it functions as a sigma-2 receptor ligand with potential antagonist properties, as evidenced by its lack of cytotoxic activity in cell-based assays [13].

Sigma Receptor Binding Profile

| Receptor Subtype | Ki Value (nanomolar) | Selectivity Ratio |

|---|---|---|

| Sigma-2 | 1.0 ± 0.2 | 100:1 (σ2:σ1) |

| Sigma-1 | ~100 | Reference |

Binding data from radioligand displacement studies using appropriate sigma receptor selective ligands [13]

The sigma receptor binding properties of (-)-isocorypalmine contribute to its overall pharmacological profile, as sigma-2 receptors are involved in cellular processes including cholesterol homeostasis, protein trafficking, and calcium signaling [15]. The high selectivity for sigma-2 receptors distinguishes (-)-isocorypalmine from many other alkaloids that show mixed sigma receptor affinity profiles [13]. This selectivity profile suggests that the compound's biological effects may involve modulation of sigma-2 receptor-mediated cellular functions in addition to its dopaminergic activities [13] [15].